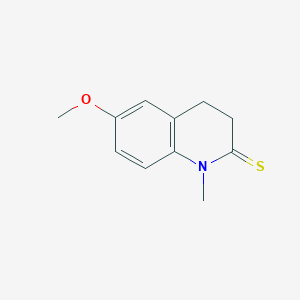
N-tert-butyl-N-phenylthioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-phenylthioacetamide (NBPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture and environmental science. NBPT is a urease inhibitor that is primarily used to reduce nitrogen losses in soil by inhibiting the activity of urease enzymes.
Mécanisme D'action
N-tert-butyl-N-phenylthioacetamide works by inhibiting the activity of urease enzymes, which are responsible for converting urea into ammonia in soil. By inhibiting urease activity, N-tert-butyl-N-phenylthioacetamide reduces the amount of ammonia that is released into the atmosphere, thereby reducing nitrogen losses in soil.
Biochemical and Physiological Effects:
N-tert-butyl-N-phenylthioacetamide has been shown to have minimal effects on plant growth and development, indicating that it is a safe and effective urease inhibitor for use in fertilizers. Additionally, N-tert-butyl-N-phenylthioacetamide has been shown to have low toxicity to humans and animals, further supporting its potential application in agriculture and environmental science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-tert-butyl-N-phenylthioacetamide is its ability to reduce nitrogen losses in soil, which can lead to increased crop yields and reduced environmental pollution. However, one limitation of N-tert-butyl-N-phenylthioacetamide is that it may not be effective in all soil types and under all environmental conditions. Additionally, N-tert-butyl-N-phenylthioacetamide may not be suitable for use in all fertilizers due to its potential interactions with other chemicals.
Orientations Futures
There are several future directions for research on N-tert-butyl-N-phenylthioacetamide, including the development of new synthesis methods and the investigation of its potential applications in other areas of agriculture and environmental science. Additionally, further research is needed to determine the optimal conditions for N-tert-butyl-N-phenylthioacetamide use in different soil types and environmental conditions. Finally, there is a need for more long-term studies to assess the potential environmental impacts of N-tert-butyl-N-phenylthioacetamide use in agriculture.
Méthodes De Synthèse
N-tert-butyl-N-phenylthioacetamide is synthesized by reacting tert-butylamine with phenylthiocyanate in the presence of a base. The reaction yields N-tert-butyl-N-phenylthioacetamide as a white crystalline solid that is soluble in organic solvents and water.
Applications De Recherche Scientifique
N-tert-butyl-N-phenylthioacetamide has been extensively studied for its potential application in agriculture and environmental science. One of the primary uses of N-tert-butyl-N-phenylthioacetamide is as a urease inhibitor in fertilizers to reduce nitrogen losses in soil. N-tert-butyl-N-phenylthioacetamide has been shown to effectively reduce ammonia volatilization and increase nitrogen use efficiency in crops such as wheat, corn, and rice.
Propriétés
Numéro CAS |
172896-62-7 |
|---|---|
Nom du produit |
N-tert-butyl-N-phenylthioacetamide |
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-tert-butyl-N-phenylethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Clé InChI |
OXTAKNOPIOUWOX-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
SMILES canonique |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Synonymes |
Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



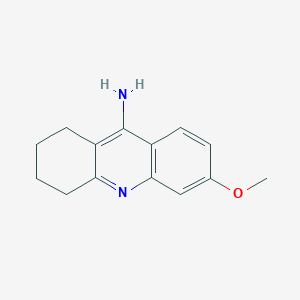
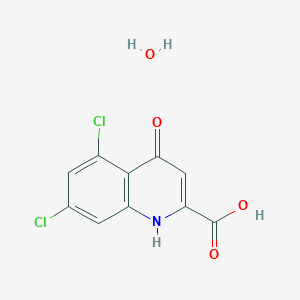

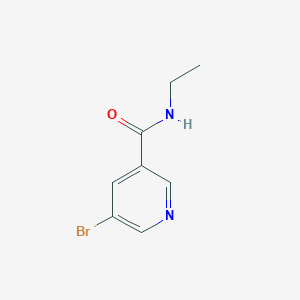
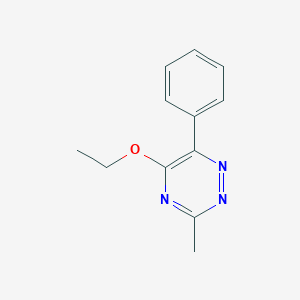

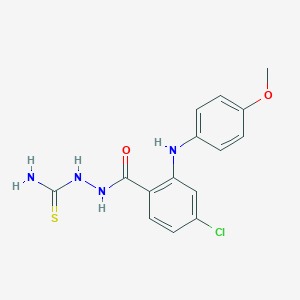
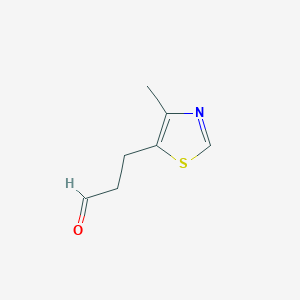


![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
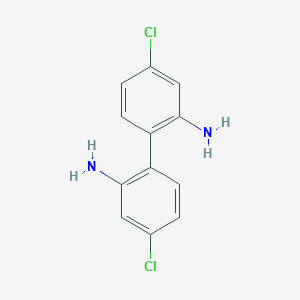
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
